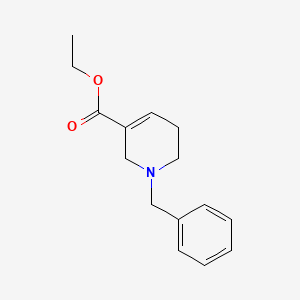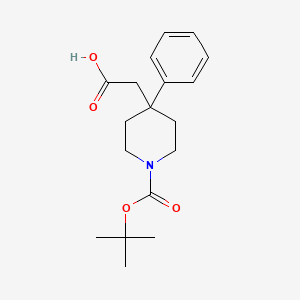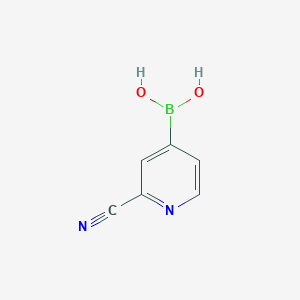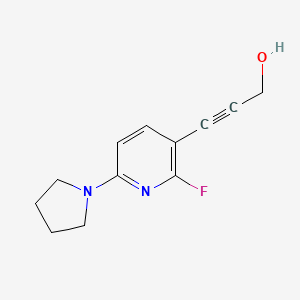
3-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-3-YL)-prop-2-YN-1-OL
Descripción general
Descripción
The compound “3-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-3-YL)-prop-2-YN-1-OL” is a unique chemical with the empirical formula C12H13FN2O and a molecular weight of 220.24 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The compound has a complex structure with a pyridine ring attached to a pyrrolidine ring via a fluoro group. The prop-2-yn-1-ol group is attached to the pyridine ring .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not available in the sources I found.Aplicaciones Científicas De Investigación
Antibacterial Activity
- Compounds structurally related to 3-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-3-YL)-prop-2-YN-1-OL have demonstrated potent antibacterial activity against various Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) (Inagaki et al., 2003).
Synthesis Techniques
- Efficient synthesis methods have been developed for similar compounds, highlighting a sequential Pd-catalyzed cross-coupling approach, which is key in the synthesis of pharmaceutical intermediates (Jensen et al., 2005).
Intermediate in Antibiotic Synthesis
- Derivatives of this compound have been used as key intermediates in the synthesis of antibiotics targeting community-acquired respiratory tract infections, including multidrug-resistant (MDR) organisms (Lall et al., 2012).
Pharmaceutical Intermediates
- The compound's derivatives have been used in the synthesis of pharmaceutical intermediates, particularly in the context of introducing aminomethyl moieties via palladium-catalyzed cyanation/reduction sequences (Wang et al., 2006).
Organic Synthesis
- The compound and its derivatives are utilized in organic synthesis, particularly in the preparation of propargylic alcohols and related compounds through various catalytic processes (Erenler & Biellmann, 2007).
Clinical Imaging Applications
- Fluorinated derivatives have been synthesized for clinical applications, such as positron emission tomography (PET) tracers for imaging tau pathologies in the human brain (Kawamura et al., 2020).
Development of Novel Antitumor Agents
- Pyrrolo[2,3-b]pyridine derivatives, structurally related to this compound, have shown promising antitumor activity in experimental models of diffuse malignant peritoneal mesothelioma (DMPM), acting as cyclin-dependent kinase 1 inhibitors (Carbone et al., 2013).
Catalysis and Material Science
- Derivatives have been used in the field of catalysis and material science, specifically in the synthesis of functional soft materials and surface structures (Halcrow, 2014).
Propiedades
IUPAC Name |
3-(2-fluoro-6-pyrrolidin-1-ylpyridin-3-yl)prop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c13-12-10(4-3-9-16)5-6-11(14-12)15-7-1-2-8-15/h5-6,16H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUUDIUPNHSUEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=C(C=C2)C#CCO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401196624 | |
| Record name | 3-[2-Fluoro-6-(1-pyrrolidinyl)-3-pyridinyl]-2-propyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401196624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-3-YL)-prop-2-YN-1-OL | |
CAS RN |
1228666-51-0 | |
| Record name | 3-[2-Fluoro-6-(1-pyrrolidinyl)-3-pyridinyl]-2-propyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228666-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-Fluoro-6-(1-pyrrolidinyl)-3-pyridinyl]-2-propyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401196624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





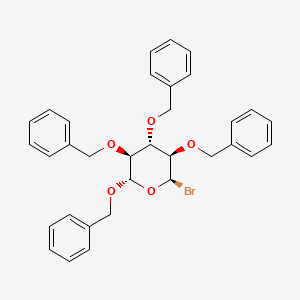


![tert-butyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1391826.png)
![1-isopentyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1391827.png)
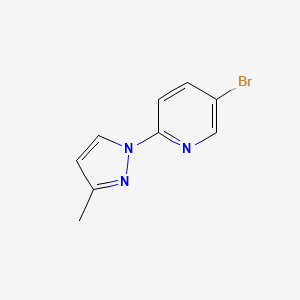
![1-Benzyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1391829.png)

![1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 4-chloro-1-[tris(1-methylethyl)silyl]-](/img/structure/B1391834.png)
